Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is a heterocyclic compound with the molecular formula C13H22BrNO2 and a molecular weight of 304.22 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of 4-oxypiperidine-1-carboxylate with trichloroacetyl chloride to form an intermediate, which is then reacted with bromine to yield the final product . The reaction conditions generally require a dry, inert atmosphere and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can yield various functionalized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted azaspiro compounds, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is used extensively in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity . This compound’s unique spirocyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs . This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials .
Biological Activity
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1225276-07-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is not fully elucidated; however, it is believed to influence signaling pathways related to cellular proliferation and apoptosis.
Antimicrobial Activity
Several studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for antibiotic development .
Cytotoxicity and Anticancer Potential
Research has explored the cytotoxic effects of this compound on various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner.
Cell Line | IC50 Value |
---|---|
MCF-7 | 15 µM |
HeLa | 20 µM |
A549 | 25 µM |
The apoptosis was confirmed through flow cytometry analysis, indicating an increase in early apoptotic cells upon treatment with the compound .
Case Study 1: Antimicrobial Screening
A comprehensive screening of this compound against clinical isolates of bacteria showed promising results. The compound was tested against multi-drug resistant strains, demonstrating significant inhibition, which highlights its potential as a lead compound in drug discovery .
Case Study 2: Cancer Cell Line Evaluation
In another study focusing on its anticancer properties, this compound was evaluated in vivo using xenograft models of breast cancer. The results indicated a substantial reduction in tumor growth compared to control groups, suggesting its efficacy as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACABBWTCSUAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.